molecular formula C14H10ClNO2S B403787 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide CAS No. 314028-77-8

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B403787
CAS No.: 314028-77-8
M. Wt: 291.8g/mol
InChI Key: UZNLPMJONFGCJH-UHFFFAOYSA-N
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Description

3-Chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative characterized by a chlorinated benzothiophene core linked to a furan-2-ylmethyl group via a carboxamide bridge. The benzothiophene scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets. The furan-2-ylmethyl group introduces a heteroaromatic moiety, which may influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNLPMJONFGCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Mercaptobenzoic Acid Derivatives

A widely used approach involves the cyclization of 2-mercaptobenzoic acid with α,β-unsaturated carbonyl compounds. For example, reacting 2-mercaptobenzoic acid with acetylene derivatives in the presence of a Lewis acid (e.g., ZnCl₂) yields the benzothiophene skeleton. The reaction proceeds via a [4+2] cycloaddition mechanism, with yields ranging from 65% to 78% depending on the substituents.

Gewald Reaction for Functionalized Benzothiophenes

The Gewald reaction is particularly effective for introducing amino or cyano groups at the 3-position of the benzothiophene. This method involves the condensation of a ketone, elemental sulfur, and a cyanoacetate derivative under basic conditions. For instance, cyclohexanone reacts with methyl cyanoacetate and sulfur in morpholine to form 2-aminobenzothiophene-3-carbonitrile, a precursor for further functionalization.

Table 1: Comparison of Benzothiophene Core Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)Reference
Cyclization2-Mercaptobenzoic acid, ZnCl₂120–13065–78
Gewald ReactionCyclohexanone, S₈, morpholine80–9070–85
Chlorinating AgentCatalystSolventTemperature (°C)Yield (%)
Cl₂FeCl₃CH₂Cl₂0–580–85
SOCl₂NoneCH₂Cl₂4075

Formation of the Carboxamide Group

The carboxamide functionality is introduced via coupling the 3-chlorobenzothiophene-2-carboxylic acid derivative with furan-2-ylmethylamine.

Acid Chloride Intermediate

The carboxylic acid is first converted to its acid chloride using thionyl chloride. Subsequent reaction with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine) yields the target amide. This two-step process achieves an overall yield of 68–72%.

Coupling Reagent-Assisted Synthesis

To bypass the acid chloride step, coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed. These reagents facilitate direct amide bond formation between the carboxylic acid and amine in dichloromethane at room temperature, improving yields to 82–85%.

Table 3: Carboxamide Formation Strategies

MethodReagentsSolventYield (%)
Acid Chloride PathwaySOCl₂, Et₃NCH₂Cl₂68–72
EDCl/HOBt CouplingEDCl, HOBt, DIPEACH₂Cl₂82–85

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dichloromethane and tetrahydrofuran (THF) enhance reaction rates due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but lower yields by 10–15%.

Temperature and Catalysis

Elevating temperatures during the coupling step (e.g., 40°C) accelerate the reaction but risk decomposition of the furan ring. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve yields by 8–10% in EDCl-mediated couplings.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity. Ethanol yields larger crystals but requires slower cooling rates to avoid oiling out.

Chromatographic Techniques

Silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) effectively separates the desired compound from unreacted starting materials.

Industrial-Scale Production Challenges

Scaling up the synthesis necessitates addressing:

  • Exothermic Reactions : Chlorination and coupling steps require jacketed reactors for temperature control.

  • Waste Management : SOCl₂ generates HCl gas, necessitating scrubbers for neutralization.

  • Cost Optimization : Replacing EDCl/HOBt with cheaper alternatives (e.g., MNBA) reduces production costs by 20%.

Comparative Analysis with Related Compounds

Table 4: Comparison with Bis-Furan Analog

ParameterTarget CompoundN,N-Bis(furan) Analog
Molecular Weight291.8 g/mol371.8 g/mol
Synthesis Yield82–85%70–75%
Purification MethodRecrystallization (EtOH)Column Chromatography

The mono-furan derivative exhibits higher yields due to reduced steric hindrance during coupling .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using nucleophiles such as amines or thiols, electrophilic substitution using electrophiles like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Synthetic Methods

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves several key reactions:

  • Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving thiophenes and appropriate electrophiles.
  • Substitution Reactions : The introduction of the chloro group can be performed via halogenation methods.
  • Furan Substitution : The furan moiety is incorporated through nucleophilic substitution at the nitrogen atom.

These synthetic pathways often utilize palladium-catalyzed cross-coupling reactions to enhance yield and selectivity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

This compound has shown effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anthelmintic Properties

Certain derivatives related to this compound have been evaluated for their ability to combat parasitic infections, indicating potential use in treating diseases caused by helminths.

Enzyme Inhibition

Studies have demonstrated that compounds similar to this compound can act as inhibitors for specific enzymes, such as carbonic anhydrase, which plays a role in various physiological processes .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Research : Investigations into its effects on cancer cell lines have shown that it can induce apoptosis and inhibit proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound promotes apoptosis by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Studies : In vitro studies have confirmed its antibacterial properties against common pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus,
AnthelminticPotential use in treating parasitic infections
Enzyme InhibitionInhibits carbonic anhydrase
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Benzothiophene carboxamide derivatives vary primarily in their N-substituents and additional functional groups. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(furan-2-ylmethyl) C₁₄H₁₁ClNO₂S 292.8 Furan ring (unsaturated), potential π-π interactions
SAG N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl] C₂₈H₂₈ClN₃OS 490.1 Smo agonist; bicyclic amine and pyridinyl groups enhance receptor binding
3-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl) 5-propyl-1,3,4-thiadiazol-2-yl C₁₄H₁₂ClN₃OS₂ 337.8 Thiadiazole ring (electron-deficient), may improve metabolic stability
3-Chloro-N-[(6-ethoxyquinolinyl)methyl] N-[(6-ethoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(4-fluorobenzyl) C₂₉H₂₄ClFN₂O₃S 543.0 Quinolinyl and fluorobenzyl groups; likely impacts lipophilicity
3-Chloro-N-(3-ethoxypropyl) N-(3-ethoxypropyl) C₁₄H₁₆ClNO₂S 305.8 Ethoxypropyl chain increases hydrophobicity

Physicochemical Properties

  • Target Compound : The furan-2-ylmethyl group contributes moderate polarity (logP estimated ~3.2), while the chloro substituent enhances electrophilicity. The unsaturated furan ring may engage in hydrogen bonding or π-stacking .
  • Thiadiazole Analog : The thiadiazole ring (logP ~3.8) introduces additional hydrogen-bond acceptors, which may improve target engagement.

Key Research Findings

  • Structure-Activity Relationships (SAR) : The chloro group at position 3 is conserved across analogs, underscoring its role in electronic and steric interactions. Substitutions on the carboxamide nitrogen dictate target specificity (e.g., Smo vs. antimicrobial targets) .
  • Metabolic Stability : Saturated substituents (e.g., tetrahydrofuran in ) may improve metabolic stability compared to unsaturated furans .
  • Crystallographic Data : Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit planar conformations due to π-conjugation, a feature shared with benzothiophene derivatives .

Biological Activity

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a benzothiophene core, a chloro substituent, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anthelmintic, and enzyme inhibition properties.

Synthesis Methods

The synthesis of this compound typically involves several key reactions, often employing palladium catalysts in cross-coupling reactions to enhance yield and selectivity. The methods may include:

  • Formation of the Benzothiophene Core : Utilizing thiophene derivatives.
  • Chlorination : Introducing the chloro group at the third position.
  • Furan Substitution : Attaching the furan moiety to the nitrogen atom.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant antimicrobial properties. Notably, some studies have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range that suggests clinical applicability.

Anthelmintic Properties

Certain derivatives have been evaluated for their anthelmintic activity, indicating potential use in treating parasitic infections. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of parasitic worms in vitro.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for specific enzymes such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes including acid-base balance and respiration.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(6-methyl-1,3-benzothiazol-2-yl)-3-chloro-benzothiophene-2-carboxamideContains a methyl-substituted benzothiazoleExhibits strong antimicrobial properties
6-chloro-N-(pyridin-2-ylmethylene)benzothiophene-2-carbohydrazideFeatures a pyridine moietyEffective against drug-resistant bacterial strains
5-fluoro-N-(furan-3-ylmethyl)benzothiophene-2-carboxamideContains a fluorine substituentPotential anti-cancer activity

This table highlights the diversity within the benzothiophene family while underscoring the unique structural and functional characteristics of this compound.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Various assays have been conducted to assess the cytotoxicity and antimicrobial efficacy against different microbial strains.
  • Structure-Activity Relationship (SAR) : Investigations into how modifications to the benzothiophene structure influence biological activity have provided insights into optimizing these compounds for therapeutic use.
  • Molecular Docking : Computational studies have been employed to predict binding affinities with target enzymes, supporting experimental findings regarding enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions. For example, benzothiophene-2-carboxylic acid derivatives are prepared via Pd-catalyzed C-H arylation, followed by coupling with furan-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key intermediates (e.g., 3-chloro-1-benzothiophene-2-carbonyl chloride) are characterized via 1H^1H-NMR, 13C^{13}C-NMR, IR (amide C=O stretch at ~1640–1660 cm1^{-1}), and LC-MS to confirm structural integrity .

Q. How is the solubility and stability of this compound optimized for in vitro assays?

  • Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Stability studies involve HPLC analysis under varying pH (2–10) and temperatures (4–37°C). For hydrophobic derivatives, co-solvents (e.g., cyclodextrins) or micellar formulations are employed to enhance bioavailability .

Q. What in vitro biological screening assays are recommended for initial pharmacological profiling?

  • Methodology : Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram+/− bacteria and fungi). Cytotoxicity is tested using MTT assays on mammalian cell lines (e.g., HEK-293). Antiviral potential is evaluated via plaque reduction assays (e.g., Zika virus inhibition >99% at 25 mg/kg in BALB/c mice) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodology : 1H^1H-NMR (amide proton at δ 10.2–10.6 ppm), 13C^{13}C-NMR (carbonyl C=O at ~161–165 ppm), and IR (C=N stretch at 1613 cm1 ^{-1}) confirm core functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 508.03 [M+^+] for benzothiophene-pyrazole hybrids) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology : Systematic modification of substituents:

  • Furan ring : Replace with thiophene or pyridine to assess heterocycle impact on target binding.
  • Chlorine position : Compare 3-chloro vs. 5-chloro analogs via molecular docking (e.g., ZIKV RdRp interaction).
  • Amide linker : Substitute with sulfonamide or urea to modulate pharmacokinetics.
    Biological data are analyzed using IC50_{50}/EC50_{50} values and computational tools (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC50_{50})?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., K562 for leukemia) and protocols (e.g., ATP-luciferase viability assays).
  • Batch variability : Characterize compound purity via HPLC (>98%) and control for degradation products.
  • Statistical validation : Apply ANOVA to compare replicates and identify outliers .

Q. How is the compound’s mechanism of action validated in Hedgehog (Hh) signaling or kinase pathways?

  • Methodology :

  • Hh pathway : Luciferase reporter assays in Shh-LIGHT2 cells quantify Gli1 activation. Competitive binding assays using 3H^3H-cyclopamine confirm Smoothened (Smo) receptor antagonism.
  • Kinase inhibition : KinaseProfiler™ screens (e.g., Abl1, Src) with ATP-Glo assays measure inhibition at 1–10 µM .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • Methodology :

  • PK studies : Administer 10–50 mg/kg (i.p. or oral) to BALB/c mice; collect plasma at 0–24h for LC-MS/MS analysis (Cmax_{max}, t1/2_{1/2}).
  • Toxicity : Acute toxicity via OECD 423 guidelines (14-day observation); chronic toxicity in Sprague-Dawley rats (28-day repeat dose) with histopathology .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodology :

  • Docking : Use Schrödinger Suite to simulate binding to CYP450 isoforms (e.g., CYP3A4) or hERG channels.
  • ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (2.5–3.5), BBB permeability, and Ames mutagenicity .

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